Compound Description: Imatinib, also known by its international nonproprietary name (INN) imatinib mesylate, is a prominent antileukemic agent primarily used for treating chronic myeloid leukemia (CML). Its therapeutic efficacy stems from its ability to inhibit tyrosine kinases, specifically BCR-ABL, a key driver in CML pathogenesis. Imatinib acts as a tyrosine kinase inhibitor by blocking the active site of the BCR-ABL protein, preventing its constitutive activity and hindering the uncontrolled proliferation of leukemia cells. []
Nilotinib
Compound Description: Nilotinib is a potent tyrosine kinase inhibitor predominantly used in treating chronic myeloid leukemia (CML). It exerts its therapeutic effect by selectively targeting and inhibiting the BCR-ABL tyrosine kinase, a fusion protein known to drive the abnormal proliferation of white blood cells in CML. Nilotinib binds to the inactive conformation of the BCR-ABL kinase, preventing its activation and subsequent signaling, thus halting the growth and survival of CML cells. [, ]
Ponatinib
Compound Description: Ponatinib is a potent tyrosine kinase inhibitor clinically used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ponatinib is classified as a multi-kinase inhibitor due to its ability to potently inhibit various tyrosine kinases, including BCR-ABL, FLT3, c-KIT, PDGFR, and VEGFR. This broad-spectrum activity allows Ponatinib to target multiple signaling pathways involved in the progression of these hematologic malignancies. [, ]
AKE-72
Compound Description: AKE-72 is a novel diarylamide 3-aminoindazole derivative designed as a potent pan-BCR-ABL inhibitor, exhibiting promising activity against the T315I gatekeeper resistant mutant, a mutation known to confer resistance to several existing BCR-ABL inhibitors. This compound demonstrates potent antiproliferative activity against various leukemia cell lines, including those harboring the T315I mutation, making it a potential candidate for further development as a therapeutic agent for CML. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.